REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[O:8]1[CH2:12]CC[CH2:9]1.CC(C)([O-])C.[K+].COCCl>CN(C)C=O>[CH3:9][O:8][CH2:12][O:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
OC=1C=NC=CC1
|
Name
|
|
Quantity
|
107 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
285 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
44.4 g
|
Type
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reactant
|
Smiles
|
COCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added at −15° C
|
Type
|
WAIT
|
Details
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The reaction temperature was elevated over 2 hours
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Duration
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2 h
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
The resulting oil was poured into saturated aqueous sodium chloride
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:50)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
COCOC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.7 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |